molecular formula C15H14ClN5O2S B10997680 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10997680
M. Wt: 363.8 g/mol
InChI Key: QZDNQVPWEKCRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a chlorophenyl group, a methoxymethyl group, a thiadiazole ring, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by cyclization reactions involving hydrazine derivatives and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxymethyl group may yield methoxyacetic acid, while nucleophilic substitution of the chlorophenyl group may result in various substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(3-chlorophenyl)-N-(5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
  • 3-(3-chlorophenyl)-N-(5-(ethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxymethyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H14ClN5O2S/c1-21-12(7-11(20-21)9-4-3-5-10(16)6-9)14(22)17-15-19-18-13(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,17,19,22)

InChI Key

QZDNQVPWEKCRFB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.